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Compound of Interest

Compound Name: MEB55

Cat. No.: B13440341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic strigolactone analog MEB55
with other notable analogs, focusing on their anti-cancer properties. The information is

supported by experimental data from peer-reviewed studies, with detailed methodologies for

key experiments and visual representations of relevant biological pathways and workflows.

Introduction to Strigolactones and Their Analogs
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant

development, including shoot branching and root architecture.[1][2][3] Beyond their role in

plants, synthetic analogs of strigolactones have emerged as a promising class of compounds

with potent anti-cancer activities.[4][5][6] These analogs have been shown to induce cell cycle

arrest, apoptosis, and inhibit tumor growth in various cancer models.[6][7] This guide focuses

on MEB55 and compares its activity with other well-studied SL analogs such as ST362, GR24,

TIT3, and TIT7.

Comparative Analysis of Biological Activity
While a direct head-to-head comparison of MEB55 with all other mentioned strigolactone

analogs in a single study with uniform experimental conditions is not available in the current

literature, this section summarizes the reported anti-cancer activities of each compound from

various studies.
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MEB55 has demonstrated significant anti-cancer effects. It has been shown to induce G2/M

cell cycle arrest and apoptosis in human cancer cells.[7] Studies on breast cancer xenograft

models have shown that MEB55 can inhibit tumor growth.[4][5] Furthermore, MEB55 has been

found to induce DNA damage in the form of double-strand breaks and inhibit their repair,

contributing to its apoptotic effects.[7]

ST362, another indolyl-based strigolactone analog, has often been studied alongside MEB55
and exhibits similar potent anti-cancer activities. It also induces G2/M cell cycle arrest and

apoptosis in various cancer cell lines and has been shown to inhibit tumor growth in xenograft

models.[4][7] Like MEB55, ST362's mechanism of action involves the induction of DNA

damage and the inhibition of DNA repair pathways.[7]

GR24 is one of the most widely used synthetic strigolactone analogs in research, primarily due

to its commercial availability and broad activity in plant studies.[8] In the context of cancer,

GR24 has been reported to reduce the growth of various tumor cell lines.[8]

TIT3 and TIT7 are two other synthetic strigolactone analogs that have shown promise as anti-

cancer agents. Studies on hepatocellular carcinoma cells have demonstrated that TIT3 and

TIT7 can significantly reduce cell viability in a dose- and time-dependent manner and induce

apoptosis.[5] Their mechanism of action is thought to involve the targeting of microtubules.[5]

Data Presentation

Due to the lack of a unified comparative study, a direct quantitative comparison in a single table

is not feasible without risking misinterpretation of data from varied experimental contexts. The

following table summarizes the qualitative anti-cancer activities of the discussed strigolactone

analogs based on available literature.
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Strigolactone Analog
Reported Anti-Cancer
Activities

Mechanism of Action
Highlights

MEB55

Induces G2/M cell cycle arrest

and apoptosis; Inhibits tumor

growth in vivo.[4][7]

Induces DNA double-strand

breaks and inhibits DNA repair.

[7]

ST362

Induces G2/M cell cycle arrest

and apoptosis; Inhibits tumor

growth in vivo.[4][7]

Induces DNA double-strand

breaks and inhibits DNA repair.

[7]

GR24
Reduces the growth of various

tumor cell lines.[8]

Varied depending on the cell

type.

TIT3

Reduces cell viability and

induces apoptosis in

hepatocellular carcinoma cells.

[5]

Thought to target

microtubules.[5]

TIT7

Reduces cell viability and

induces apoptosis in

hepatocellular carcinoma cells.

[5]

Thought to target

microtubules.[5]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate

the anti-cancer activity of strigolactone analogs.

Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
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Treat the cells with various concentrations of the strigolactone analogs for the desired

duration (e.g., 24, 48, 72 hours).

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a

solution of 10% SDS in 0.01 M HCl) to each well.

Incubate the plate on a shaker for 15 minutes to ensure complete dissolution of the

formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. WST-1 (Water-Soluble Tetrazolium Salt-1) Assay

This is another colorimetric assay for the quantification of cell proliferation and viability.

Protocol:

Seed cells in a 96-well plate and allow them to attach.

Expose the cells to different concentrations of the strigolactone analogs for the specified

time.

Add 10 µL of WST-1 reagent to each well.

Incubate the plate for 1-4 hours at 37°C.

Gently shake the plate for 1 minute.

Measure the absorbance at a wavelength between 420 and 480 nm.

Apoptosis Assay
Annexin V/7-AAD (7-Aminoactinomycin D) Staining
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This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Protocol:

Seed cells and treat them with the strigolactone analogs.

Harvest the cells by trypsinization and wash them with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD to the cell suspension.

Incubate the cells for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V

positive and 7-AAD negative, while late apoptotic/necrotic cells will be positive for both.

In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Experimental Workflow:

Cell Culture and Implantation: Human cancer cells (e.g., MDA-MB-231) are cultured in

vitro, harvested, and suspended in a suitable medium (e.g., a mixture of PBS and

Matrigel). The cell suspension is then subcutaneously injected into the flank of

immunodeficient mice (e.g., nude or SCID mice).

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor

volume is measured regularly (e.g., twice a week) using calipers.

Treatment: Once tumors reach a certain volume, mice are randomized into treatment and

control groups. The strigolactone analogs are administered through a suitable route (e.g.,

intraperitoneal injection) at a predetermined dose and schedule.

Monitoring and Endpoint: Mice are monitored for tumor growth, body weight, and any

signs of toxicity. The experiment is terminated when tumors in the control group reach a
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predefined size, and the tumors are excised and weighed.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b13440341?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10639149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10639149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4924693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4924693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4924693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8895406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8895406/
https://www.researchgate.net/publication/280219565_Strigolactone_analogs_act_as_new_anti-cancer_agents_in_inhibition_of_breast_cancer_in_xenograft_model
https://pmc.ncbi.nlm.nih.gov/articles/PMC4846121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4846121/
https://pubmed.ncbi.nlm.nih.gov/26192476/
https://pubmed.ncbi.nlm.nih.gov/26192476/
https://www.researchgate.net/publication/358484081_Strigolactone_Analogs_Two_New_Potential_Bioactiphores_for_Glioblastoma
https://www.researchgate.net/figure/n-vitro-stability-studies-Chemical-stability-over-time-of-A-ST362-and-B-MEB55-C_fig4_328843906
https://www.benchchem.com/product/b13440341#meb55-compared-to-other-strigolactone-analogs
https://www.benchchem.com/product/b13440341#meb55-compared-to-other-strigolactone-analogs
https://www.benchchem.com/product/b13440341#meb55-compared-to-other-strigolactone-analogs
https://www.benchchem.com/product/b13440341#meb55-compared-to-other-strigolactone-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13440341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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